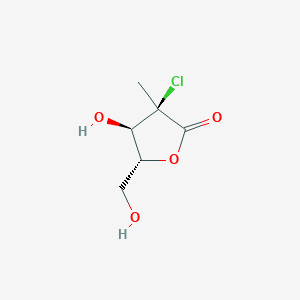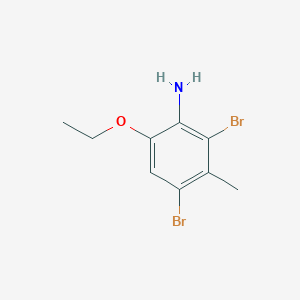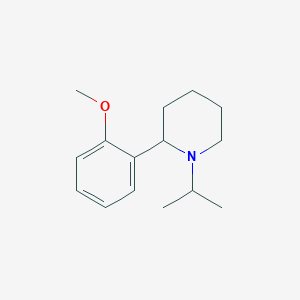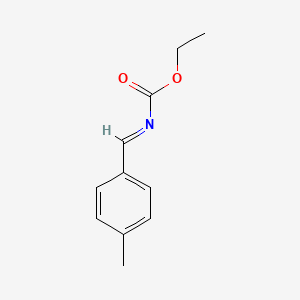![molecular formula C13H17Cl3F3N3O B13002769 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B13002769.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with chloro and trifluoromethyl groups. The piperazine moiety is then introduced through nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, followed by the conversion to the dihydrochloride salt for enhanced stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to remove impurities and achieve the desired product quality .
化学反应分析
Types of Reactions
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(piperazin-1-yl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the phenyl ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials with enhanced properties.
作用机制
The mechanism of action of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, contributing to its overall efficacy .
相似化合物的比较
Similar Compounds
- N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(piperazin-1-yl)acetamide
- N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(morpholin-4-yl)acetamide
Uniqueness
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(piperazin-1-yl)acetamide dihydrochloride stands out due to its dihydrochloride salt form, which enhances its solubility and stability compared to similar compounds. Additionally, the presence of the trifluoromethyl group imparts unique pharmacological properties, making it a valuable compound for various applications .
属性
分子式 |
C13H17Cl3F3N3O |
|---|---|
分子量 |
394.6 g/mol |
IUPAC 名称 |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C13H15ClF3N3O.2ClH/c14-11-2-1-9(7-10(11)13(15,16)17)19-12(21)8-20-5-3-18-4-6-20;;/h1-2,7,18H,3-6,8H2,(H,19,21);2*1H |
InChI 键 |
AOTDTBCTKXLUIU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3-Azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B13002698.png)

![tert-Butyl ((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13002707.png)

![Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13002715.png)
![1H-Pyrazolo[3,4-d]pyridazine](/img/structure/B13002725.png)

![Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13002743.png)


![3-(2-Chloro-phenyl)-5-(2,6-dichloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazole](/img/structure/B13002761.png)
